
Dichloro(4-methylphenyl)(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(4-methylphenyl)(propan-2-yl)silane is a chemical compound with the molecular formula C₁₀H₁₄Cl₂Si. It is a member of the organosilicon family, characterized by the presence of silicon atoms bonded to organic groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(4-methylphenyl)(propan-2-yl)silane can be synthesized through the reaction of 4-methylphenylmagnesium bromide with dichloromethylsilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(4-methylphenyl)(propan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form different organosilicon compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different organic groups.
Common Reagents and Conditions
Substitution: Alcohols, amines, and thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Formation of organosilicon compounds with different functional groups.
Oxidation: Formation of silanols and siloxanes.
Reduction: Formation of silanes with varied organic groups.
Wissenschaftliche Forschungsanwendungen
Dichloro(4-methylphenyl)(propan-2-yl)silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of dichloro(4-methylphenyl)(propan-2-yl)silane involves the reactivity of the silicon-chlorine bonds. These bonds can be readily broken and replaced with other functional groups, making the compound versatile in chemical synthesis. The molecular targets and pathways depend on the specific reactions and applications, often involving nucleophilic substitution or oxidative addition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylsilane: Similar in structure but lacks the 4-methylphenyl and propan-2-yl groups.
Dichlorophenylsilane: Contains a phenyl group instead of the 4-methylphenyl group.
Dichlorodiisopropylsilane: Contains two isopropyl groups instead of the 4-methylphenyl and propan-2-yl groups.
Uniqueness
Dichloro(4-methylphenyl)(propan-2-yl)silane is unique due to the presence of both 4-methylphenyl and propan-2-yl groups, which provide specific reactivity and properties not found in other similar compounds. This uniqueness makes it valuable in specialized chemical syntheses and applications.
Eigenschaften
CAS-Nummer |
790234-76-3 |
|---|---|
Molekularformel |
C10H14Cl2Si |
Molekulargewicht |
233.21 g/mol |
IUPAC-Name |
dichloro-(4-methylphenyl)-propan-2-ylsilane |
InChI |
InChI=1S/C10H14Cl2Si/c1-8(2)13(11,12)10-6-4-9(3)5-7-10/h4-8H,1-3H3 |
InChI-Schlüssel |
ZBIDBNWWXRZQLO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)[Si](C(C)C)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)-1H-imidazole](/img/structure/B14211804.png)
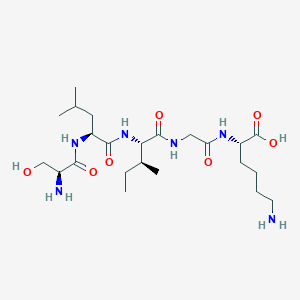
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
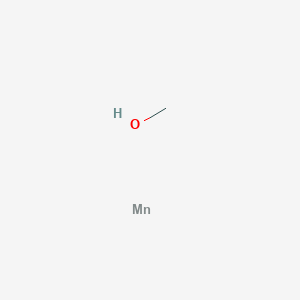
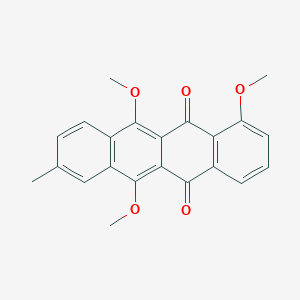
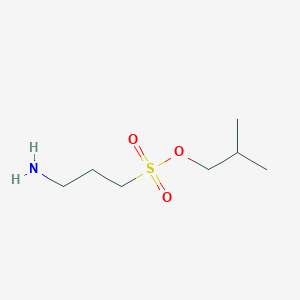
![[1,2]Oxazolo[3,4-e][2,1]benzoxazole](/img/structure/B14211840.png)
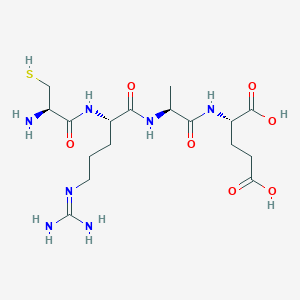

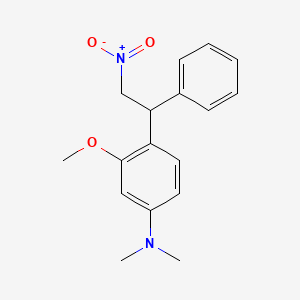
![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
![Methyl 2-{2-[3-(4-chlorophenyl)-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B14211875.png)
![3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione](/img/structure/B14211880.png)
![6-(4-Fluorophenyl)furo[2,3-D]pyrimidin-4-amine](/img/structure/B14211883.png)
